(1-(噻吩-2-基)环戊基)(3-(5-(噻吩-3-基)-1,3,4-恶二唑-2-基)哌啶-1-基)甲苯酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

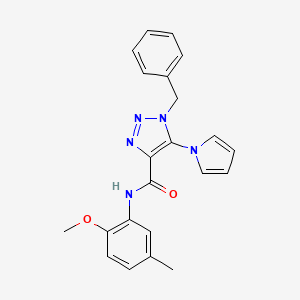

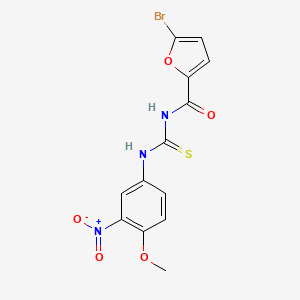

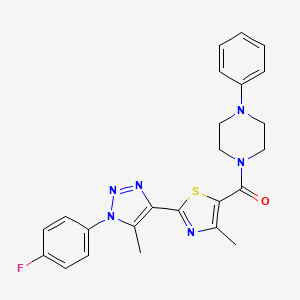

The compound “(1-(Thiophen-2-yl)cyclopentyl)(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone” is a complex organic molecule. It contains several functional groups, including a thiophene ring, a cyclopentyl ring, an oxadiazole ring, and a piperidine ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel thiophene containing 1,3-diarylpyrazole derivatives were synthesized and their structures were determined by IR, 1H-NMR, and HRMS analysis . Another study reported the synthesis of 1-(3-mesityl-3-methylcyclobutyl)-2-((4-phenyl-5-(thiophen-2-yl)-4H-1,2,4- triazol-3-yl)thio)ethan-1-one achieved in aceton by condensation reaction of equivalent amounts of 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4 .Molecular Structure Analysis

The molecular structure of this compound can be determined using various spectroscopic techniques such as IR, 1H-NMR, and HRMS . The presence of different functional groups in the molecule can be confirmed by these techniques.Chemical Reactions Analysis

The chemical reactions involving this compound can be complex due to the presence of multiple reactive sites. Protodeboronation of pinacol boronic esters has been reported, which could potentially be relevant to the reactions of this compound .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be evaluated in silico. It was found that all compounds should present good passive oral absorption. All synthesized compounds demonstrated good drug-likeness values .科学研究应用

Organic Photovoltaics (OPVs)

Donor molecules with a D-π-A-π-D structure find applications in organic photovoltaics (OPVs). In this context, the compound was synthesized by bromination of 4,7-di(thiophen-2-yl)-[1,2,5]thiadiazolo[3,4-d]pyridazine, followed by Suzuki cross-coupling with carbazoleboronic acid. The resulting compound, 4,7-bis(5-(9-hexyl-9H-carbazol-3-yl)thiophen-2-yl)-[1,2,5]thiadiazolo[3,4-d]pyridazine , exhibits fluorescence in the near-infrared (NIR) region of the spectrum. This property makes it a promising candidate for use as an active emitting layer in NIR organic light-emitting diodes (OLEDs) and other applications as an IR luminophore .

Thiophene Substitution Chemistry

Thiophene substitution reactions play a crucial role in the synthesis of various organic compounds. Understanding the reactivity of thiophene rings is essential for designing novel molecules. Although specific examples related to our compound are not directly available, the broader field of thiophene substitution chemistry provides insights into potential applications .

Materials for Organic Electronics

Given its π-conjugated structure, the compound may find applications in organic electronics. Researchers can investigate its behavior as a semiconductor material for organic field-effect transistors (OFETs) or organic solar cells (OSCs). Its unique combination of donor (carbazole), acceptor (thiadiazolo), and π-spacer (thiophene) building blocks warrants further exploration .

Nanotechnology

The compound’s π-conjugated system and luminescent properties align with nanotechnology applications. Researchers might explore its use in nanoscale devices, such as nanosensors, nanoprobes, or optoelectronic nanomaterials.

未来方向

属性

IUPAC Name |

(1-thiophen-2-ylcyclopentyl)-[3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2S2/c25-20(21(8-1-2-9-21)17-6-4-11-28-17)24-10-3-5-15(13-24)18-22-23-19(26-18)16-7-12-27-14-16/h4,6-7,11-12,14-15H,1-3,5,8-10,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWHKXQNDNBEFBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)C(=O)N3CCCC(C3)C4=NN=C(O4)C5=CSC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-(Thiophen-2-yl)cyclopentyl)(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-phenyl-2-{[3-(trifluoromethyl)-2-quinoxalinyl]sulfanyl}acetamide](/img/structure/B2648663.png)

![N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2648664.png)

![2-[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2648676.png)

![3-amino-4-ethyl-7,7-dimethyl-5-oxo-N-(oxolan-2-ylmethyl)-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2648681.png)